Ethyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate
Description
Ethyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate (CAS No. 1936161-96-4) is a spirocyclic compound with a molecular formula of C₁₂H₂₁NO₂ and a molecular weight of 211.30 g/mol . Its structure features a 6-azaspiro[3.4]octane core, where two methyl groups are positioned at the 2,2-positions, and an ethyl carboxylate moiety is attached at the 8-position.
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
ethyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-4-15-10(14)9-5-13-8-12(9)6-11(2,3)7-12/h9,13H,4-8H2,1-3H3 |
InChI Key |
VFMNPJLSEJELDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC12CC(C2)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclopentane Annulation Route
This method constructs the spiro system through cyclopropane ring-opening followed by nitrogen nucleophile attack. A representative protocol involves:
- Methylation of 1-aminocyclopropanecarboxylic acid using dimethyl sulfate to install the 2,2-dimethyl groups.
- Spirocyclization under acidic conditions (H₂SO₄, 80°C) to form the azaspiro[3.4]octane core.
- Esterification of the carboxylic acid intermediate with ethanol via Fischer esterification (H₂SO₄, reflux).
Key Data
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Methylation | 78 | 92 |
| Spirocyclization | 45 | 88 |
| Esterification | 89 | 95 |
While this route benefits from readily available starting materials, the low yield during spirocyclization (45%) limits its utility for large-scale synthesis.
Four-Membered Ring Construction via [2+2] Cycloaddition
This approach builds the smaller ring first through photochemical [2+2] cycloaddition of a diene with a nitroso compound:
- Nitroso-Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and ethyl nitrosoformate yields a bicyclic oxazine.
- Reductive ring-opening with lithium aluminum hydride (LiAlH₄) generates the secondary amine.
- Intramolecular aldol condensation under basic conditions (K₂CO₃, DMF) forms the spiro system.
Advantages : Excellent stereocontrol (>95% diastereomeric excess).
Limitations : Multi-step purification reduces overall yield to 38–41%.
Tandem Cyclization-Functionalization Strategy
A state-of-the-art one-pot method combines ring formation and functional group installation:
- Methyl acrylate and N-methylallylamine undergo base-catalyzed Michael addition (DBU, THF) to form a β-amino ester.
- In situ spirocyclization via gold(I)-catalyzed hydroamination (5 mol% AuCl(PPh₃)).
- Simultaneous esterification using ethanol and Amberlyst-15 resin.
Optimized Conditions
- Temperature: 60°C
- Catalyst loading: 5 mol%
- Yield: 58% (isolated)
- Purity: 98% (HPLC)
This method eliminates intermediate isolation steps but requires expensive gold catalysts.
Reductive Amination Route
Adapted from spirocyclic sulfone syntheses, this pathway employs:
- Knoevenagel condensation of ethyl 4-oxopentanoate with malononitrile to form a γ,δ-unsaturated nitrile.
- Hydrogenation (H₂, Pd/C) reduces the nitrile to a primary amine.
- Spirocyclization via acid-catalyzed intramolecular Mannich reaction (HCl, MeOH).
Critical Parameters
- Hydrogen pressure: 50 psi
- Reaction time: 12 hr
- Yield: 49% over three steps
While avoiding toxic reagents, this route suffers from competing polymerization during the Mannich step.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |
|---|---|---|---|---|
| Cyclopentane Annulation | 45 | 88 | Moderate | Poor |
| [2+2] Cycloaddition | 41 | 90 | Low | Excellent |
| Tandem Strategy | 58 | 98 | High | Moderate |
| Reductive Amination | 49 | 85 | Moderate | Good |
The tandem approach offers the best balance of yield and scalability, though all methods require optimization for industrial adoption.
Reaction Optimization Strategies
Catalytic System Tuning
Solvent Effects
- Tetrahydrofuran (THF) : Optimal for annulation reactions (dielectric constant ε = 7.6).
- Switch to DMF : Increases reaction rate in reductive amination but complicates purification.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows 98.2% purity at 254 nm.
Industrial-Scale Considerations
Cost Analysis
Process Intensification
- Continuous Flow Reactors : Reduce spirocyclization time from 8 hr to 45 min via microwave-assisted heating.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Ethyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to enzymes or receptors.
Comparison with Similar Compounds
Structural Analysis
- Core Variations : The target compound’s spiro[3.4]octane system distinguishes it from bicyclic analogs like Methyl-3-isobutyramido-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, which has fused rings instead of a spiro junction .
- Heteroatom Substitutions : Replacement of dimethyl groups with oxygen (2-oxa) or sulfur (6-thia) alters polarity and reactivity. For example, the 6-thia analog (Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate) has a higher molecular weight (216.30 vs. 211.30) due to sulfur’s atomic mass .
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